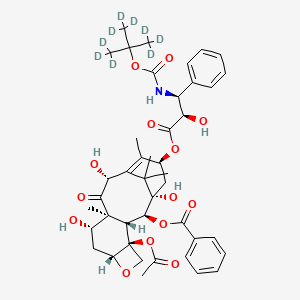

Docétaxel-d9

Vue d'ensemble

Description

Docetaxel (DCT) is a well-established antineoplastic agent used in the treatment of a broad range of cancers. It is a semi-synthetic compound derived from a precursor extracted from the plant Taxus baccata. The drug's clinical application, however, is limited by its low water solubility and the side effects caused by the solvents used in its formulation, such as polysorbate 80 and ethanol . To improve its solubility and reduce side effects, various delivery systems and formulations have been developed, including solid lipid nanoparticles and conjugation with biocompatible polymers .

Synthesis Analysis

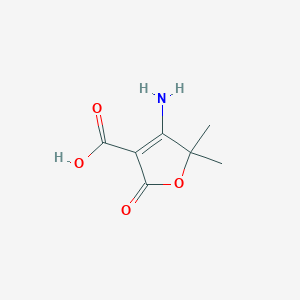

A novel D-ring modified docetaxel analogue, where the oxetane ring is replaced with a γ-lactone, has been synthesized from 10-deacetylbaccatin III. This synthesis involves key steps such as direct acetylation and D-ring opening followed by an intramolecular aldol reaction. This analogue has shown significant cytotoxicity against various cancer cell lines, indicating the potential for creating effective docetaxel derivatives .

Molecular Structure Analysis

The molecular structure and conformation of docetaxel have been extensively studied through computational methods. A total of 31 unique conformers of docetaxel were identified and optimized, providing insights into the drug's properties such as relative energies, dipole moments, and vibrational frequencies. These studies are crucial for understanding the drug's interaction with biological targets like β-tubulin .

Chemical Reactions Analysis

Docetaxel's interaction with biological membranes has been studied by examining its miscibility with l-alpha-dipalmitoyl phosphatidylcholine (DPPC), a major component of cell membranes. The studies revealed that docetaxel can penetrate lipid monolayers, increasing surface pressure and indicating its surface-active properties. These interactions are important for understanding the drug's mechanism of action at the cellular level .

Physical and Chemical Properties Analysis

The physical and chemical properties of docetaxel have been critically reviewed, with a focus on its analytical determination in biological and pharmaceutical matrices. Various analytical methods, including immunoassay, capillary electrophoresis, and chromatographic techniques, have been developed to optimize the analytical signal and improve sensitivity and selectivity. Understanding these properties is essential for the development of new formulations and delivery systems .

Case Studies and Clinical Relevance

Several studies have focused on the development of new docetaxel formulations to enhance its anti-tumor activity and targeting capabilities. For instance, human serum albumin nanoparticles decorated with biotin or folate have shown superior cytotoxicity against cancer cells with overexpressed receptors, and improved survival rates in animal models . Additionally, solid lipid nanoparticles formulated with high melting point triglycerides have demonstrated increased efficacy in inhibiting tumor growth in vivo, highlighting the potential of these new formulations for clinical use .

Applications De Recherche Scientifique

Traitement du cancer

Le docétaxel est un médicament essentiel dans le traitement du cancer . Il a été considérablement amélioré grâce à son incorporation dans des nanoplatformes, telles que les nanofibres et les nanoparticules . Cette avancée offre une administration ciblée, une libération contrôlée et une meilleure biodisponibilité, réduisant considérablement la toxicité systémique et améliorant les résultats pour les patients .

Médecine régénérative

L'intersection de la nanotechnologie et de la pharmacologie a ouvert de nouvelles voies en médecine régénérative en facilitant la thérapie ciblée et la régénération cellulaire . Les nanoplatformes chargées de docétaxel ont montré un potentiel dans ce domaine .

Applications des nanofibres

Les nanofibres fournissent un échafaudage polyvalent pour la libération contrôlée du docétaxel, utilisant des techniques comme l'électrofilage pour adapter les profils de libération des médicaments .

Applications des nanoparticules

Les nanoparticules permettent une administration précise du médicament aux cellules tumorales, minimisant les dommages aux tissus sains grâce à des méthodes d'encapsulation sophistiquées telles que la nanoprécipitation et l'émulsion .

Amélioration des propriétés pharmacocinétiques

Ces nanotechnologies améliorent non seulement les propriétés pharmacocinétiques du docétaxel, mais ouvrent également de nouvelles voies en médecine régénérative .

Médecine de précision

Grâce à ces avancées, la nanotechnologie promet une nouvelle ère de médecine de précision, améliorant l'efficacité des traitements contre le cancer tout en minimisant les effets indésirables .

Ciblage anti-CD24

La conjugaison des nanoparticules aux anticorps anti-CD24 permet de cibler le docétaxel vers le cancer de la prostate .

Silice mésoporée à portails polymères dépendants du pH

Les nanoparticules de docétaxel trihydraté chargées de silice mésoporée à portails polymères dépendants du pH présentaient une distribution étroite des tailles .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]oxycarbonylamino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1/i3D3,4D3,5D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZOTLJHXYCWBA-ZYSSTJHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H53NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

816.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

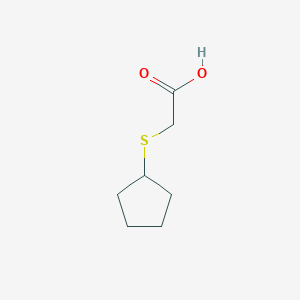

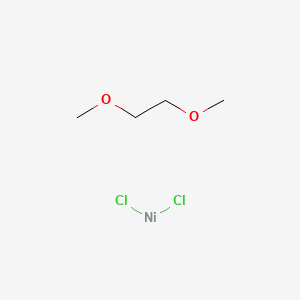

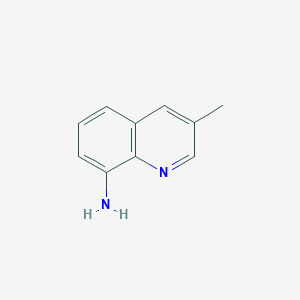

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

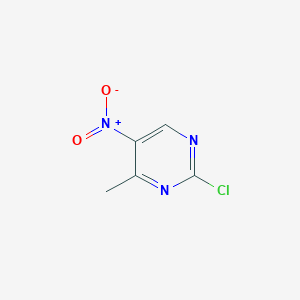

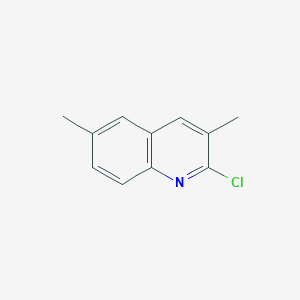

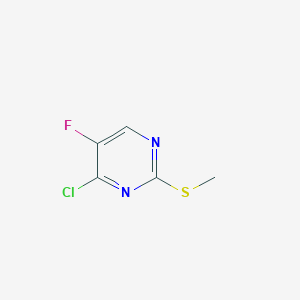

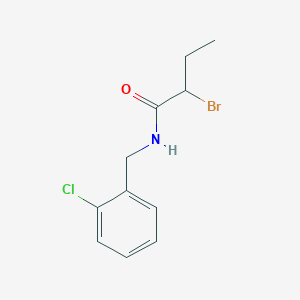

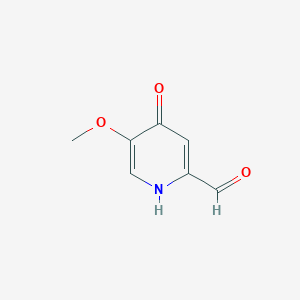

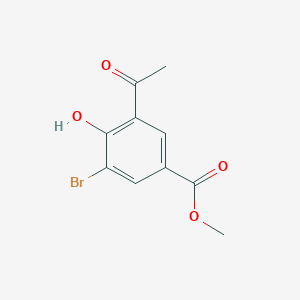

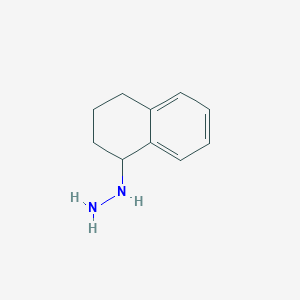

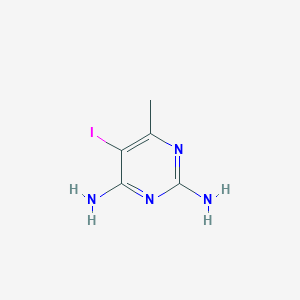

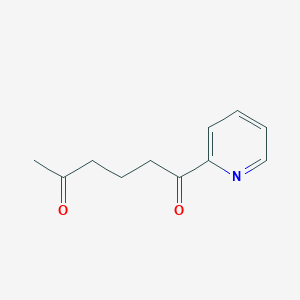

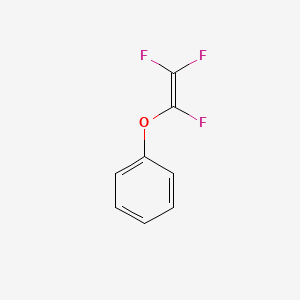

Feasible Synthetic Routes

Q & A

Q1: What is the role of Docetaxel-d9 in analyzing Docetaxel levels?

A1: Docetaxel-d9 is a deuterated form of Docetaxel, meaning it has some of its hydrogen atoms replaced with deuterium (heavy hydrogen). This alteration does not significantly change its chemical behavior, but it makes Docetaxel-d9 distinguishable from Docetaxel when using mass spectrometry. This makes Docetaxel-d9 an ideal internal standard for quantifying Docetaxel in biological samples like serum [].

Q2: How does the use of Docetaxel-d9 improve the accuracy of Docetaxel quantification?

A2: Using an internal standard like Docetaxel-d9 helps correct for variations during sample preparation and analysis. Since Docetaxel-d9 behaves almost identically to Docetaxel during these processes, any loss or variation affecting Docetaxel will similarly affect Docetaxel-d9. By comparing the measured ratio of Docetaxel to Docetaxel-d9, scientists can obtain a more accurate quantification of Docetaxel, even if some sample is lost during processing [].

Q3: What is the significance of using Turbulent Flow Liquid Chromatography (TFC-HPLC) combined with Electrospray Tandem Mass Spectrometry (ESI-MS/MS) in this context?

A3: TFC-HPLC is a highly efficient separation technique that allows for rapid and effective separation of Docetaxel from other components in serum []. Coupling this with ESI-MS/MS, a highly sensitive and specific detection method, enables the accurate quantification of Docetaxel even at very low concentrations within complex biological matrices like serum [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.